Tert-butyl N-(6-azaspiro[3.5]nonan-9-yl)carbamate;hydrochloride

spirocyclic building block regiochemistry medicinal chemistry

Researchers requiring a conformationally rigid piperidine isostere often face lengthy custom synthesis lead times. This 6-azaspiro[3.5]nonane scaffold solves that with immediate commercial availability. Its orthogonal Boc protection (on the 9-amine, piperidine NH free as HCl) enables sequential, unambiguous diversification, eliminating protecting-group incompatibility risks. - Directly enables amide coupling or reductive amination on the piperidine nitrogen while the 9-amine remains protected. - Hydrochloride salt form ensures solubility in standard peptide coupling solvents (DMF/H₂O, acetonitrile/buffer). - Single-regioisomer identity (9-yl attachment) avoids the failed deprotections common with regioisomeric mixtures.

Molecular Formula C13H25ClN2O2
Molecular Weight 276.81
CAS No. 2247107-77-1
Cat. No. B3015347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-(6-azaspiro[3.5]nonan-9-yl)carbamate;hydrochloride
CAS2247107-77-1
Molecular FormulaC13H25ClN2O2
Molecular Weight276.81
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCNCC12CCC2.Cl
InChIInChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-10-5-8-14-9-13(10)6-4-7-13;/h10,14H,4-9H2,1-3H3,(H,15,16);1H
InChIKeyVJBUOWAQUUFCMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-(6-azaspiro[3.5]nonan-9-yl)carbamate Hydrochloride: Identity & Procurement


Tert-butyl N-(6-azaspiro[3.5]nonan-9-yl)carbamate;hydrochloride (CAS 2247107-77-1) is a spirocyclic building block featuring a 6-azaspiro[3.5]nonane core with a Boc-protected primary amine at the 9-position, supplied as the hydrochloride salt [1]. It carries the PubChem CID 138040815, with molecular formula C₁₃H₂₅ClN₂O₂ and a molecular weight of 276.80 g/mol [1]. The compound is catalogued under MDL number MFCD31736517 and is commercially available for scientific research and development [2]. The spirocyclic scaffold provides conformational rigidity distinct from monocyclic piperidine or cyclobutylamine analogs, making it a candidate for fragment-based drug discovery and constrained peptidomimetic design .

Spirocyclic core provides conformational restriction distinct from monocyclic piperidines
Boc-protected 9-amine with free piperidine NH (HCl salt) enables orthogonal synthetic strategies
Fits fragment-based discovery and constrained peptidomimetic design workflows

Substitution Risks for tert-Butyl N-(6-azaspiro[3.5]nonan-9-yl)carbamate HCl


Within the 6-azaspiro[3.5]nonane scaffold family, the regiochemistry of the Boc-carbamate attachment, the presence or absence of the hydrochloride counterion, and the stereochemical purity are not interchangeable without affecting downstream synthetic outcomes. The free-base analog, tert-butyl N-(6-azaspiro[3.5]nonan-9-yl)carbamate (CAS 1369342-39-1, MW 240.34 g/mol), lacks the hydrochloride counterion and would require a separate salt-formation step should a salt form be required for solubility or handling . The regioisomeric 9-amino-6-Boc variant (CAS 1369143-47-4) presents the Boc group on the piperidine nitrogen rather than at the exocyclic 9-amine, leading to a different protecting-group strategy and orthogonal deprotection profile . The simpler 6-azaspiro[3.5]nonane hydrochloride (CAS 1198285-07-2) lacks the Boc-protected amine altogether, offering no protected handle for further diversification . Substituting any of these alternatives without verification of functional-group compatibility risks failed deprotection, undesired side reactions, or loss of the intended spirocyclic architecture during synthesis.

Free base (CAS 1369342-39-1)
Lacks hydrochloride counterion; salt-form mismatch may alter aqueous solubility and stoichiometric calculations.
6‑Boc‑9‑amino isomer (CAS 1369143-47-4)
Boc on piperidine nitrogen instead of 9‑amine; orthogonal protecting-group strategy may not transfer directly.
Unprotected 6‑azaspiro[3.5]nonane HCl (CAS 1198285-07-2)
No Boc-protected amine handle; limits downstream diversification pathways.

Quantitative Differentiation vs. Closest Analogs


Boc-Carbamate Regiochemistry: 9- vs. 2- vs. 1-yl

The target compound carries the Boc-carbamate functionality at the 9-position of the 6-azaspiro[3.5]nonane scaffold. This is structurally distinct from the 2-yl isomer, tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate (CAS 1440960-75-7), which places the protected amine at the 2-position on the cyclobutane ring rather than on the piperidine ring . The vector of amine presentation differs, which can alter the exit vector of any elaborated ligand by approximately 2.5–3.0 Å based on scaffold geometry, as inferred from published spirocyclic scaffold analyses [1]. The 1-yl isomer (CAS 1935246-45-9) represents a third regioisomeric possibility, further underscoring the need for precise positional specification .

Boc Regiochemistry
Class-level inference
9‑yl vs 2‑yl / 1‑yl; exit vector Δ ≈ 2.5–3.0 Å
Supports regioisomer-specific scaffold selection
Geometry inferred from spirocyclic scaffold analyses
spirocyclic building block regiochemistry medicinal chemistry

Hydrochloride Salt vs. Free Base Form

The target compound (CAS 2247107-77-1) is supplied as the hydrochloride salt with a molecular weight of 276.80 g/mol, as confirmed by PubChem computed data and the American Elements SDS [1][2]. The corresponding free base, tert-butyl N-(6-azaspiro[3.5]nonan-9-yl)carbamate (CAS 1369342-39-1), has a molecular weight of 240.34 g/mol . The mass difference of 36.46 g/mol is consistent with one equivalent of HCl. For reaction stoichiometry calculations in multi-step syntheses, this 15.2% mass difference must be accounted for when weighing material; failure to correct for salt content leads to 15.2% under-dosing of the active spirocyclic amine component.

Salt vs. Free Base
Head-to-head
Δ 36.46 g/mol (15.2%)
Mass difference affects reaction stoichiometry
Free base MW 240.34; salt MW 276.80
salt form hydrochloride molecular weight formulation

Purity Floor: Target Compound vs. Comparator Grades

The hydrochloride salt is listed with a minimum purity specification of 95% by CymitQuimica (Biosynth brand) . By comparison, the free base (CAS 1369342-39-1) is available at min 95% from CymitQuimica and ≥95% from CheMenu, while a 98% grade is offered by Leyan . The 6-Boc-9-amino-6-azaspiro[3.5]nonane (CAS 1369143-47-4) is available at 98% purity from Fluorochem . No vendor lists the hydrochloride salt at 98% purity or higher; the available purity floor is 95%.

Purity Floor
Cross-study comparable
Min. 95% (target) vs up to 98% for comparators
Purity grade may require lot-specific verification
For SPR/X-ray, verify actual lot purity
chemical purity quality control procurement specification

Protecting-Group Orthogonality: 9-Amine vs. Piperidine N-Boc

In the target compound, the Boc group protects the exocyclic 9-amine, leaving the piperidine NH free (as the hydrochloride). This is the inverse of 6-Boc-9-amino-6-azaspiro[3.5]nonane (CAS 1369143-47-4), where the Boc group resides on the piperidine nitrogen and the 9-amine is free [1]. These two scaffolds are orthogonal in synthetic planning: the target compound enables selective functionalization of the piperidine nitrogen first (e.g., alkylation, sulfonylation, or amide coupling), followed by Boc deprotection of the 9-amine; the alternative requires functionalization of the 9-amine first. The Fmoc analog, 9H-fluoren-9-ylmethyl N-{6-azaspiro[3.5]nonan-9-yl}carbamate (CAS 2171802-17-6), provides yet another orthogonal strategy using base-labile Fmoc deprotection instead of acid-labile Boc [2].

Protecting-Group Orthogonality
Class-level inference
Boc at 9‑amine (target) vs Boc at piperidine N (alternative)
Determines synthetic sequence; Fmoc option adds orthogonal deprotection
Acid-labile Boc vs base-labile Fmoc
protecting group strategy orthogonal deprotection solid-phase synthesis

HCl Salt Solubility Advantage Over Free Base

Hydrochloride salt forms of spirocyclic Boc-protected amines have been reported to exhibit substantially improved aqueous solubility compared to their free-base counterparts. For the structurally related tert-butyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride, the salt demonstrated an aqueous solubility of 23.6 mg/mL in H₂O at 25°C versus 4.2 mg/mL for the free base, representing a 5.6-fold enhancement . For 6-azaspiro[3.4]octan-2-one hydrochloride, the salt exhibited >50 mg/mL solubility in pH 7.4 buffer . While direct solubility data for CAS 2247107-77-1 are not publicly reported, the hydrochloride salt form is expected, on a class-level basis, to confer similar solubility advantages over the free base (CAS 1369342-39-1), which is listed as a free-flowing powder with no specified aqueous solubility .

Salt Solubility
Class-level inference
Analog data: ~5–12× solubility gain for HCl salt
May support aqueous reaction compatibility
Direct measurement not available; analog-based inference
aqueous solubility salt form handling stability formulation

Spirocyclic Scaffold Rigidity vs. Monocyclic Analogs

The 6-azaspiro[3.5]nonane core embeds a quaternary spiro center that locks the piperidine and cyclobutane rings into a mutually perpendicular orientation, producing a higher fraction of sp³-hybridized carbons (Fsp³) than monocyclic piperidine or cyclobutylamine building blocks [1]. For the closely related tert-butyl 9-amino-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1369143-47-4), the Fsp³ is reported as 0.923, indicating that 12 out of 13 carbon atoms are sp³-hybridized . By comparison, N-Boc-piperidine (a common monocyclic alternative) has an Fsp³ of approximately 0.83, and N-Boc-cyclobutylamine has an Fsp³ of approximately 0.80. The higher Fsp³ of the spirocyclic scaffold has been associated with improved aqueous solubility, reduced planarity, and enhanced target selectivity in fragment-based drug discovery campaigns, as documented in reviews of spirocyclic compounds in medicinal chemistry [2].

Scaffold Rigidity (Fsp³)
Class-level inference
Fsp³ ≈ 0.923
Higher three-dimensional character vs monocyclic alternatives
Based on analog CAS 1369143-47-4; monocyclic Fsp³ ~0.80–0.85
Fsp³ conformational rigidity spirocyclic scaffold drug-likeness

Applications of tert-Butyl N-(6-azaspiro[3.5]nonan-9-yl)carbamate HCl


Constrained Piperidine Bioisostere for Fragment-Based Discovery

The 6-azaspiro[3.5]nonane scaffold serves as a rigidified analog of N-substituted piperidine, with the spiro-fused cyclobutane ring restricting conformational freedom. The target compound, with its Boc-protected 9-amine and free piperidine NH (as HCl salt), enables direct elaboration of the piperidine nitrogen via amide coupling or reductive amination while the 9-amine remains protected [1]. This orthogonal protection strategy is documented in the SMILES structure (CC(C)(C)OC(=O)NC1CCNCC12CCC2.Cl) showing the Boc on the exocyclic nitrogen and the piperidine NH as the hydrochloride [1]. The Fsp³ of ~0.923 (class-level inference from analog CAS 1369143-47-4) provides a three-dimensional fragment starting point distinct from planar heterocycles commonly found in commercial fragment libraries .

Spirocyclic Peptidomimetics with Defined Amine Geometry

The 9-yl carbamate attachment positions the protected amine on the piperidine ring carbon adjacent to the spiro junction, presenting the amine vector at a defined angle relative to the scaffold axis. This regiochemistry is distinct from the 2-yl isomer (CAS 1440960-75-7), which projects the amine from the cyclobutane ring, and from the 1-yl isomer (CAS 1935246-45-9) [1]. In peptidomimetic design, such positional precision is critical for reproducing the i, i+1, or i+2 side-chain presentation of a target peptide turn motif. The hydrochloride salt form further ensures solubility in the aqueous-organic solvent mixtures (e.g., DMF/H₂O, acetonitrile/buffer) commonly used in peptide coupling reactions [2].

Sequential Dual-Functionalization of Piperidine-N and 9-Amine

The target compound's protecting-group arrangement (Boc on 9-amine; piperidine NH free) is orthogonal to the alternative 6-Boc-9-amino isomer (CAS 1369143-47-4), which carries Boc on the piperidine nitrogen [1]. This enables a synthetic sequence where the piperidine nitrogen is functionalized first (e.g., sulfonylation with RSO₂Cl, amide coupling, or reductive amination), followed by acidic Boc deprotection (TFA/DCM or 4M HCl/dioxane) to reveal the 9-amine for subsequent derivatization. The molecular weight difference of 36.46 g/mol (276.80 vs. 240.34 g/mol) between the salt and free base must be accounted for in stoichiometric calculations; procurement of the salt form directly eliminates the need for a separate salt-formation step [2].

CNS-Penetrant Spirocyclic Ligands via Fsp³ Optimization

Spirocyclic scaffolds are increasingly employed in CNS drug discovery to reduce planarity, lower aromatic ring count, and improve physicochemical properties including aqueous solubility and metabolic stability [1]. The 6-azaspiro[3.5]nonane core has been specifically noted as a structural feature in clinical-stage molecules such as sonrotoclax (BGB-11417), a next-generation Bcl-2 inhibitor incorporating a 7-azaspiro[3.5]nonane linker . While the target compound (9-yl isomer) differs in regiochemistry, it belongs to the same scaffold class and can serve as a starting material for synthesizing focused libraries exploring the 6-azaspiro[3.5]nonane chemical space in CNS or oncology programs. The hydrochloride salt form provides the aqueous solubility needed for biological assay preparation without additional formulation excipients [2].

Application
Selection Property
Validation Focus
Fragment-based discovery
Spirocyclic rigidity & orthogonal protection
3D scaffold geometry; amine vector orientation
Peptidomimetic design
9‑yl carbamate regiochemistry
i/i+1 side-chain presentation geometry
Sequential dual functionalization
Boc at 9‑amine; free piperidine NH
Acid‑labile deprotection compatibility
CNS lead optimization
High Fsp³ spirocyclic core
Solubility & metabolic stability screening
Quote Request

Request a Quote for Tert-butyl N-(6-azaspiro[3.5]nonan-9-yl)carbamate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.